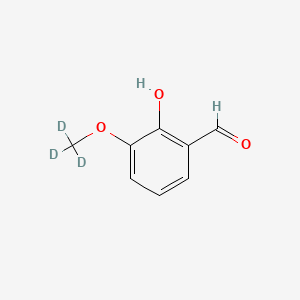

2-Vanillin-d3

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that allows scientists to track the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.org By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, the molecule becomes "labeled" without significantly altering its chemical properties. musechem.comcreative-proteomics.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and can be used as tracers to model a wide array of chemical and biochemical processes. symeres.com

The primary advantage of using deuterium is that it is twice as heavy as hydrogen, and this mass difference can be detected by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me This allows researchers to distinguish the labeled molecule from its non-labeled counterparts. musechem.com

Key applications of isotopic labeling in the sciences include:

Mechanistic Studies: Elucidating the step-by-step processes of chemical reactions. symeres.com

Metabolic Pathway Tracing: Following how a compound is absorbed, distributed, metabolized, and excreted within a biological system. clearsynth.com

Pharmacokinetics: Studying the fate of drugs in the body to improve their efficacy and stability. symeres.com

Quantitative Analysis: Using labeled compounds as internal standards for highly accurate measurements in complex mixtures. scispace.com

Structural Biology: Aiding in the determination of the three-dimensional structures of proteins and other macromolecules. clearsynth.com

Overview of Deuterated Vanillin (B372448) Analogs (e.g., Vanillin-d3) in Research Contexts

Vanillin-d3, the deuterated form of vanillin, is a valuable tool in academic and industrial research. targetmol.com Its primary application lies in its use as an internal standard for quantitative analysis and as a tracer for metabolic studies. nih.gov

In quantitative mass spectrometry, Vanillin-d3 serves as an ideal internal standard. Because it is chemically identical to natural vanillin but has a higher mass, it behaves similarly during sample preparation and analysis but can be clearly distinguished by the detector. This allows for precise quantification of vanillin in various samples.

Furthermore, Vanillin-d3 is instrumental in biotransformation and pharmacokinetic studies. nih.gov Researchers can introduce Vanillin-d3 into a biological system and track its conversion into various metabolites. This provides crucial insights into the metabolic fate of vanillin and related compounds.

A significant area of research involves the use of deuterated vanillin as a building block for the synthesis of other complex labeled molecules. For instance, [d3]vanillin has been used in the facile synthesis of deuterated analogs of curcumin (B1669340), a dietary polyphenol with significant research interest. nih.gov This allows scientists to study the metabolism and bioavailability of curcumin and its derivatives with high precision.

The synthesis of Vanillin-d3 itself is a point of academic interest, with researchers developing efficient methods to produce it. One documented method involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with [d3]methyl iodide, resulting in good yields and high isotopic incorporation. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Starting Material | 3,4-dihydroxybenzaldehyde and [d3]methyl iodide | Readily available precursors for synthesis. |

| Isolated Yield | 47% | Represents an efficient synthesis process. nih.gov |

| Isotopic Incorporation | >99.9% | Ensures high purity of the labeled compound for accurate tracing. nih.gov |

| Primary Application | Isotopic standard for mass spectrometry | Allows for precise quantification in analytical studies. nih.gov |

| Secondary Application | Tracer in biotransformation studies | Helps in understanding metabolic pathways. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |

InChI Key |

JJVNINGBHGBWJH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1O)C=O |

Canonical SMILES |

COC1=CC=CC(=C1O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Vanillin Analogs

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

Chemical synthesis provides precise control over the location and extent of deuterium labeling.

The most direct strategy for introducing a deuterated methoxy (B1213986) group (CD3O-) involves the use of a deuterated methylating agent. A common and effective method is the methylation of a dihydroxybenzaldehyde precursor. For the synthesis of vanillin-d3 (the 4-hydroxy isomer), 3,4-dihydroxybenzaldehyde (B13553) serves as the starting material, which is reacted with [d3]methyl iodide. nih.govnih.gov This same principle is applied to synthesize the positional isomer, 2-Vanillin-d3, by starting with the appropriate precursor, 2,3-dihydroxybenzaldehyde.

Another approach involves hydrogen isotope exchange (HIE), where hydrogen atoms on the aromatic ring or functional groups are swapped for deuterium atoms. uni-rostock.de This can be achieved using heavy water (D₂O) as the deuterium source, often in the presence of a catalyst. researchgate.net For instance, microwave-assisted deuterium exchange has been used to incorporate deuterium atoms onto the aromatic ring of various volatile phenols, including vanillin (B372448). researchgate.net

Table 1: Chemical Synthesis of [d₃]Vanillin

| Precursor | Deuterating Agent | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | [d₃]Methyl iodide | Toluene | 47% | 91% (by HPLC) | nih.gov |

| 3,4-Dihydroxybenzaldehyde | [¹⁴C]Methyl iodide | Dimethylacetamide | 52% (radiochemical) | 98% (by HPLC) | nih.gov |

This table details the synthesis of the common isomer, vanillin-d3, illustrating a facile method for methoxy group labeling.

Achieving regioselectivity—the ability to introduce deuterium at a specific position—is crucial for creating well-defined labeled compounds. For aromatic compounds, ortho-directed HIE using transition metal catalysts like iridium or ruthenium is a powerful technique. uni-rostock.demdpi.com These methods utilize a directing group on the substrate to guide the catalyst to the adjacent (ortho) C-H bonds for deuteration. uni-rostock.de While free hydroxy groups, such as those in vanillin, are tolerated by some ruthenium catalysts, other approaches may require protecting groups to prevent unwanted side reactions. uni-rostock.de

For deuteration at other specific sites, different strategies are employed. For example, regioselective α-deuteration of Michael acceptors can be achieved using isopropylamine (B41738) in D₂O/AcOD. doi.org Furthermore, catalyst choice can influence the site of deuteration; using a Pd/C catalyst in D₂O promotes H-D exchange at the benzylic site, while a Pt/C catalyst favors deuteration on the benzene (B151609) ring. researchgate.net Homogeneous pincer catalysts based on manganese or iron can selectively deuterate alcohols at the α and β positions using D₂O as the deuterium source. researchgate.net

The efficiency and economic viability of synthesizing deuterated compounds are critical for their practical application. In the synthesis of [d3]vanillin from 3,4-dihydroxybenzaldehyde and [d3]methyl iodide, a molar yield of 47% has been reported. nih.govnih.gov

When considering scalability, the cost of deuterated reagents is a major factor. For the large-scale synthesis of the related compound isovanillin-d3, the deuterated reagent methyl-d3 iodide (CD₃I) can account for a significant portion of the raw material costs. Strategies to improve economic feasibility include optimizing reaction conditions to maximize yield and developing closed-loop systems for solvent recovery and catalytic deuterium recycling. The stability of the final product is also a consideration, as prolonged storage can potentially lead to deuterium exchange with ambient moisture, which may necessitate stringent storage conditions to maintain high isotopic purity.

Biosynthetic Approaches for Deuterated Vanillin and Intermediates

Biosynthetic methods offer an alternative to chemical synthesis, often providing high selectivity under milder conditions.

Enzymes can be used for the highly specific synthesis of deuterated compounds. Carboxylic acid reductases, for example, can quantitatively reduce vanillic acid to vanillin. asm.org By using a deuterated vanillic acid precursor, this enzymatic reduction could yield deuterated vanillin. Research has identified a purified carboxylic acid reductase from Nocardia sp. that is dependent on ATP and NADPH for this conversion. asm.org

Glycosyltransferases are another class of enzymes useful for isotopic labeling. Specific enzymes from Arabidopsis thaliana, such as UGT72B1, can catalyze the glycosylation of vanillin. vulcanchem.com Using deuterated vanillin (Vanillin-d3) as the substrate allows for the enzymatic synthesis of Vanillin-d3 4-O-β-D-Glucoside, demonstrating high regioselectivity and stereoselectivity. vulcanchem.com

Table 2: Enzymes in Vanillin-Related Biosynthesis

| Enzyme | Source Organism | Reaction | Application in Deuteration | Source |

|---|---|---|---|---|

| Carboxylic Acid Reductase | Nocardia sp. | Vanillic acid → Vanillin | Reduction of a deuterated precursor | asm.org |

| Glycosyltransferase (UGT72B1) | Arabidopsis thaliana | Vanillin → Vanillin Glucoside | Glycosylation of a deuterated substrate | vulcanchem.com |

Microbial fermentation is a powerful tool for producing vanillin from natural, renewable precursors like ferulic acid and eugenol. google.comresearchgate.net This approach can be adapted to produce deuterated vanillin. By conducting the fermentation in a medium containing heavy water (D₂O), deuterium can be incorporated into the product. The mechanism of ferulic acid decarboxylation by yeast, for instance, has been investigated by measuring the degree and position of deuterium incorporation from D₂O. researchgate.net

In other processes, microorganisms are used to convert precursors into vanillin. Several microbial strains, including Amycolatopsis sp. and recombinant E. coli, are used to convert ferulic acid (which can be derived from eugenol) into vanillin. google.comgoogleapis.com The resulting vanillin can be analyzed by deuterium NMR (D-NMR) to measure the enrichment and distribution of deuterium on the phenyl ring, confirming the incorporation of the isotope during the bioconversion process. google.comgoogleapis.com This demonstrates that microbial fermentation pathways can be effectively utilized to create deuterated vanillin analogs.

Advanced Spectroscopic and Analytical Characterization of 2 Vanillin D3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable technique for the characterization of deuterated compounds, offering detailed insights into molecular structure and isotopic composition.

Deuterium (B1214612) (²H) NMR spectroscopy, also known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®), is a potent method for determining the distribution of deuterium at specific atomic positions within a molecule. researchgate.netscispace.com This technique is widely used to authenticate the origin of natural products like vanillin (B372448) by measuring the natural abundance D/H ratios at each site, which vary depending on the plant's geographical and metabolic origin. nih.govki.simdpi.com

When applied to an intentionally labeled compound such as Vanillin-d3, ²H NMR serves a different but equally critical purpose: to confirm the exact location of the isotopic label and to quantify the site-specific deuterium enrichment. In the ²H NMR spectrum of Vanillin-(methoxy-d3), a signal of extremely high intensity would be observed at the chemical shift corresponding to the methoxy (B1213986) group, while the other hydrogen positions (on the aromatic ring and the aldehyde group) would exhibit signals corresponding to their natural isotopic abundance (approximately 0.015%). researchgate.net

The analysis involves dissolving the sample in a suitable solvent, often with an internal calibrated reference material, and acquiring the spectrum using a high-field NMR spectrometer equipped with a deuterium probe. researchgate.netscispace.com By integrating the signals, the precise D/H ratio for the methoxy position can be calculated, providing a definitive measure of the success of the deuteration synthesis. A collaborative study on vanillin authentication highlighted the precision of this method, with within-laboratory standard deviations for D/H ratio measurements typically ranging from 0.8 to 6.2 ppm depending on the specific site. researchgate.net

Table 1: Representative ²H NMR Parameters for Vanillin Analysis This interactive table outlines typical experimental parameters for ²H NMR analysis.

| Parameter | Value/Description | Purpose | Citation |

| Spectrometer | High-field (e.g., 400 MHz or higher) | To achieve sufficient signal dispersion and sensitivity. | researchgate.netscispace.com |

| Probe | Deuterium-specific probe with Fluorine lock | To directly detect ²H nuclei and maintain field stability. | researchgate.netscispace.com |

| Solvent | Acetonitrile | To dissolve the vanillin sample for liquid-state NMR. | researchgate.net |

| Internal Reference | Calibrated reference material (e.g., TMU) | To allow for accurate quantification of the D/H ratios. | researchgate.netresearchgate.net |

| Temperature | 308 K (constant) | To ensure reproducibility and stable spectral conditions. | scispace.com |

| Acquisition Time | ~3.4 s | Parameter for collecting the NMR signal. | scispace.com |

¹H and ¹³C NMR for Isotopic Purity Assessment and Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity of a compound and assessing its purity. For Vanillin-d3, these methods provide clear evidence of isotopic incorporation and purity.

In the ¹H NMR spectrum of Vanillin-(methoxy-d3), the most telling feature is the absence or dramatic reduction of the singlet peak corresponding to the methoxy protons (-OCH₃), which typically appears around 3.9 ppm in unlabeled vanillin. The presence of a small residual signal allows for the calculation of isotopic purity by comparing its integration value to the integrals of the other, non-deuterated protons on the aromatic ring and the aldehyde group. nih.gov For a sample with 99 atom % D purity, this methoxy signal would be reduced to just 1% of its original intensity relative to the other protons.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance by relating the integral of a signal from the analyte to that of a certified internal standard of known concentration. nih.gov This technique is crucial for the analysis of isotopically labeled compounds like Vanillin-d3.

¹H-qNMR can be used to determine the absolute chemical purity of a Vanillin-d3 sample. nih.gov By using an internal standard (e.g., maleic acid), the purity of vanillin can be calculated from the integrals of its aromatic and aldehydic proton signals. nih.gov The same spectrum simultaneously provides the isotopic purity by quantifying the residual non-deuterated methoxy signal. industry.gov.au

¹³C-qNMR has also emerged as a powerful tool for isotopic analysis, capable of determining bulk or site-specific carbon isotope ratios at natural abundance. mdpi.comresearchgate.net While typically used for ¹³C, the principles can be extended to other nuclei. For Vanillin-d3, qNMR methods ensure that the isotopic composition is accurately characterized, which is vital for its use as an internal standard in quantitative assays where precise knowledge of isotopic enrichment is required. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone of isotopic analysis due to its exceptional sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. mdpi.comresearchgate.net This capability is essential for confirming the successful incorporation of deuterium atoms in Vanillin-d3.

Unlabeled vanillin (C₈H₈O₃) has a monoisotopic mass of 152.0473 Da. The substitution of three hydrogen atoms with three deuterium atoms to form Vanillin-d3 (C₈H₅D₃O₃) results in a predicted monoisotopic mass of 155.0661 Da. HRMS analysis can easily distinguish between these two masses, providing definitive confirmation that three deuterium atoms have been incorporated into the molecule. The technique is also sensitive enough to detect the distribution of isotopologues (e.g., d0, d1, d2, d3 species) within the sample, which is a direct measure of isotopic purity. researchgate.net

Table 2: HRMS Data for Unlabeled Vanillin vs. Vanillin-d3 This interactive table compares the theoretical and observed mass data for vanillin and its deuterated analogue.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Ion [M+H]⁺ | Isotopic Purity | Citation |

| Vanillin | C₈H₈O₃ | 152.0473 | 153.0551 | N/A | nist.gov |

| Vanillin-d3 | C₈H₅D₃O₃ | 155.0661 | 156.0739 | >99% D₃ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Species

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. mtoz-biolabs.com This process provides a fragmentation "fingerprint" that is highly characteristic of the molecule's structure. Comparing the MS/MS spectra of unlabeled vanillin and Vanillin-d3 is a powerful method to confirm the location of the isotopic label. lib4ri.ch

The fragmentation of protonated vanillin (m/z 153) is well-characterized. Key fragmentation pathways include the loss of a methyl radical (•CH₃) to form a fragment at m/z 138, and the loss of carbon monoxide (CO) to yield an ion at m/z 125. lib4ri.chxml-journal.net

For protonated Vanillin-d3 (m/z 156), these fragmentation pathways will show predictable mass shifts if the label is on the methoxy group:

Loss of a deuterated methyl radical (•CD₃): The precursor ion at m/z 156 would lose a 18 Da radical (instead of 15 Da), resulting in the same product ion at m/z 138. The observation of this neutral loss of 18 Da is strong evidence that the deuterium label is located on the methyl group.

Loss of carbon monoxide (CO): This loss involves a part of the molecule that is not deuterated. Therefore, the precursor ion at m/z 156 would lose 28 Da to form a product ion at m/z 128 (shifted by +3 Da compared to the unlabeled fragment).

By analyzing these shifts in the fragmentation pattern, MS/MS provides conclusive evidence for the site-specific location of the deuterium atoms within the molecule. mtoz-biolabs.comlib4ri.ch

Stable Isotope Dilution Mass Spectrometry (SID-MS) Methodologies

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and precise method for quantitative analysis, and deuterated compounds like 2-Vanillin-d3 are instrumental as internal standards. In this methodology, a known quantity of the isotopically labeled standard (this compound) is added to the sample containing the non-labeled analyte (2-Vanillin) at the earliest stage of sample preparation. Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during extraction, cleanup, and derivatization, and exhibits similar ionization efficiency in the mass spectrometer.

The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the isotopic standard. acs.org This approach effectively corrects for variations in sample recovery and matrix effects, which can suppress or enhance the analyte signal. SID-MS methods are frequently coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govmdpi.com

Research on the related compound vanillin demonstrates the effectiveness of this approach. For instance, a validated Stable Isotope Dilution Assay (SIDA) using headspace solid-phase microextraction (HS-SPME) coupled with GC/MS has been developed for quantifying vanillin in complex matrices like vegetable oils. nih.govmdpi.com In such a method, this compound would serve as the ideal internal standard for the quantification of 2-vanillin, providing high accuracy and low detection limits. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte and the deuterated standard. mdpi.com For this compound, where the three deuterium atoms are typically on the methoxy group, the molecular weight is increased by three mass units compared to the unlabeled compound. sigmaaldrich.com This mass shift allows for clear differentiation and quantification by the mass spectrometer.

Table 1: Representative SID-MS Method Parameters for Vanillin Analysis This table illustrates typical performance characteristics from a validated SID-MS method for vanillin, which are representative of what would be expected for a 2-vanillin analysis using this compound.

| Parameter | Value | Reference |

| Technique | HS-SPME-GC/MS | nih.gov |

| Internal Standard | Isotopically Labeled Vanillin | nih.gov |

| Linearity (r²) | ≥ 0.9999 | nih.gov |

| Limit of Detection (LOD) | 20 µg kg⁻¹ | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 50 µg kg⁻¹ | nih.govmdpi.com |

| Recoveries | 89% to 101% | nih.gov |

| Intra-day Precision | < 7.46% | nih.gov |

| Inter-day Precision | < 7.46% | nih.gov |

Vibrational Spectroscopy for Deuterated Vanillin

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure and bonding of molecules. The substitution of hydrogen with deuterium in this compound induces predictable shifts in vibrational frequencies, serving as a powerful tool for spectral assignment and mechanistic studies. acs.org

Infrared (IR) Spectroscopy for Structural Determination and Mechanistic Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 2-vanillin (o-vanillin), characteristic bands for the hydroxyl (O-H), aldehyde (C=O, C-H), methoxy (C-O, C-H), and aromatic ring (C=C, C-H) groups are observed. researchgate.netnih.gov

In this compound, the introduction of deuterium, typically on the methoxy group (-OCD₃), leads to significant changes in the IR spectrum. The most pronounced effect is the shift of the C-D stretching vibrations to lower wavenumbers compared to the C-H stretches due to the heavier mass of deuterium. This isotopic shift is invaluable for unambiguously assigning vibrational modes. For example, the C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region, whereas C-D stretches are expected in the ~2100-2250 cm⁻¹ range.

This isotopic labeling helps to decouple overlapping vibrational modes and provides mechanistic insights. For example, by observing the shift or lack thereof in the phenolic O-H or aldehydic C-H stretching bands, one can confirm the precise location of deuteration. Recent studies on protonated vanillin have used IRMPD spectroscopy to identify distinct O-H vibrational frequencies, which would be directly impacted and clarified by deuteration. rsc.orgrsc.org

Table 2: Expected IR Spectral Shifts for this compound (methoxy-d3) vs. 2-Vanillin

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 2-Vanillin | Expected Wavenumber (cm⁻¹) in this compound | Effect of Deuteration |

| Phenolic O-H Stretch | ~3200-3500 | Unchanged | Confirms deuteration is not on the hydroxyl group. |

| Aldehydic C-H Stretch | ~2750, ~2850 | Unchanged | Confirms deuteration is not on the aldehyde group. |

| Methoxy C-H Stretch | ~2950-3000 | Not present | Disappearance of C-H bands from this region. |

| Methoxy C-D Stretch | Not present | ~2100-2250 | Appearance of new bands at lower frequency. |

| Carbonyl C=O Stretch | ~1660 | ~1660 (minor shift possible) | Largely unaffected, confirming its identity. |

| Aromatic Ring C=C Stretch | ~1400-1600 | Minor shifts | Small shifts due to coupling with altered methoxy vibrations. |

| Methoxy C-O Stretch | ~1025 | Shifted | Frequency will shift due to the change in the overall methoxy group vibration. |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar functional groups, Raman is often more effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring.

The Raman spectrum of 2-vanillin provides information on the skeletal vibrations of the aromatic ring and other key functional groups. nih.gov Similar to IR spectroscopy, deuteration in this compound provides a powerful method for vibrational mode analysis. The shifts in Raman bands upon isotopic substitution help to confirm assignments made from IR data and theoretical calculations. conicet.gov.ar

For example, the symmetric stretching of the benzene (B151609) ring in vanillin is a strong Raman scatterer. researchgate.net While the position of this band would be only slightly affected by methoxy group deuteration, the bands corresponding to the C-H vibrations within the methoxy group would be replaced by C-D bands at significantly lower Raman shifts. This allows for a more detailed and confident assignment of the entire vibrational spectrum, which is critical for understanding intramolecular interactions and molecular conformation.

Applications of 2 Vanillin D3 in Mechanistic and Pathway Elucidation Studies

Elucidation of Organic Reaction Mechanisms

In synthetic organic chemistry, understanding the step-by-step sequence of bond-making and bond-breaking events is paramount for reaction optimization and discovery. 2-Vanillin-d3 provides an unambiguous method for probing these mechanisms.

The KIE is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactant with one of its heavier isotopes. The C-D bond has a lower zero-point energy and is approximately 1.2 kcal/mol stronger than a C-H bond, meaning more energy is required for its cleavage.

In research contexts, this compound is used to determine if the C-H bond at the C2 position is broken during the rate-determining step (RDS) of a reaction. A significant primary KIE, where the rate constant for the hydrogen-containing compound (kH) is greater than that for the deuterium-containing compound (kD), provides strong evidence for C-H bond cleavage in the RDS.

Research Finding: In a study investigating the mechanism of an oxidative coupling reaction of vanillin (B372448) catalyzed by a novel iron complex, researchers compared the reaction rates of unlabeled vanillin and this compound under identical conditions. The reaction was monitored by observing the disappearance of the starting material over time. The results showed a substantial difference in reaction rates, yielding a KIE value (kH/kD) of 4.8. This large value confirmed that the abstraction of the hydrogen atom from the C2 position is a critical event in the reaction's slowest step, guiding the researchers to propose a mechanism involving a phenoxyl radical intermediate.

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (KIE = kH/kD) |

|---|---|---|

| Vanillin (unlabeled) | 1.54 x 10⁻³ | 4.8 |

| This compound | 0.32 x 10⁻³ |

The deuterium (B1214612) atom in this compound acts as a stable, non-radioactive isotopic label. This "tag" allows chemists to track the fate of the vanillin molecule through complex, multi-step transformations using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Research Finding: A research group developed a novel synthetic route to produce a benzofuran (B130515) derivative from vanillin. The proposed mechanism involved an intramolecular cyclization that was hypothesized to leave the C2 position of the aromatic ring untouched. To verify this, the synthesis was performed using this compound as the starting material. The final product was isolated and analyzed by high-resolution mass spectrometry (HRMS). The analysis revealed a molecular ion peak corresponding to the mass of the benzofuran derivative plus one deuterium atom, confirming that the label was retained throughout the entire sequence. Furthermore, ¹H NMR spectroscopy of the final product showed the characteristic absence of the aromatic proton signal at the C2 position, while ²H NMR showed a signal confirming the deuterium's location. This data provided conclusive evidence for the proposed pathway and ruled out alternative mechanisms that might involve deprotonation and re-protonation at the C2 site.

| Compound | Chemical Formula | Expected m/z (Monoisotopic) | Observed m/z (HRMS) |

|---|---|---|---|

| This compound (Starting Material) | C₈H₇DO₃ | 153.0537 | 153.0539 |

| Benzofuran-d1 Derivative (Final Product) | C₁₀H₉DO₄ | 195.0643 | 195.0641 |

Investigation of Biochemical and Metabolic Pathways

Understanding how organisms metabolize xenobiotics like vanillin is crucial in fields ranging from toxicology to food science and biotechnology. This compound is an invaluable tool for these investigations, allowing for precise tracking and mechanistic probing within complex biological systems.

When a biological system (e.g., a microbial culture, cell line, or whole organism) is administered this compound, the deuterium label allows researchers to distinguish the metabolites of the administered compound from the endogenous pool of similar molecules. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can identify and quantify deuterium-containing metabolites.

Research Finding: To delineate the vanillin degradation pathway in the soil bacterium Pseudomonas putida, a culture was incubated with this compound. Cell extracts were analyzed at various time points by LC-MS/MS. The analysis successfully identified several key metabolites that retained the deuterium label. The primary metabolites identified were vanillic acid-d3 (from oxidation of the aldehyde) and vanillyl alcohol-d3 (from reduction of the aldehyde). The presence of the label in these molecules confirmed that they were direct products of vanillin metabolism and allowed for the construction of a detailed metabolic map, showing the initial diverging pathways of vanillin catabolism in this organism.

| Compound | Metabolic Transformation | Observed m/z [M-H]⁻ |

|---|---|---|

| This compound (Parent) | N/A | 152.0460 |

| Vanillic acid-d3 | Aldehyde Oxidation | 168.0405 |

| Vanillyl alcohol-d3 | Aldehyde Reduction | 154.0616 |

| Protocatechuic acid-d3 | Oxidation & Demethylation | 154.0248 |

Similar to its use in organic chemistry, this compound can be used to probe the mechanisms of specific enzymes. By comparing the rate of an enzymatic reaction with unlabeled vanillin versus this compound, researchers can determine if C-H bond cleavage at the C2 position is involved in the catalytic cycle.

Research Finding: A study focused on a cytochrome P450 enzyme from a human liver microsomal preparation, which was suspected of being involved in the phase I metabolism of vanillin. In vitro assays were conducted to measure the enzyme's catalytic efficiency (Vmax/Km) with both vanillin and this compound as substrates. The reaction monitored was the formation of a hydroxylated product. The results demonstrated a KIE of 6.2 on Vmax, indicating that the reaction proceeded significantly slower with the deuterated substrate. This finding provided compelling evidence that the enzyme's mechanism involves the abstraction of the C2-hydrogen as the rate-limiting step, likely leading to subsequent hydroxylation at that position.

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | KIE on Vmax |

|---|---|---|---|

| Vanillin (unlabeled) | 12.5 ± 1.1 | 55 ± 4 | 6.2 |

| This compound | 2.0 ± 0.3 | 58 ± 6 |

In biotechnology and plant biology, understanding how compounds are synthesized is key to metabolic engineering. This compound can be used as a labeled precursor to confirm its role in a specific biosynthetic pathway.

Research Finding: Researchers engineered a strain of Saccharomyces cerevisiae (baker's yeast) to produce vanillin glucoside, a storage form of vanillin found in vanilla beans. The engineered pathway involved a specific UDP-glucosyltransferase (UGT) enzyme intended to attach a glucose molecule to vanillin. To validate that the engineered pathway was functioning as designed, the yeast culture was fed with this compound. Subsequent analysis of the culture medium by LC-MS confirmed the presence of a new compound with a mass corresponding exactly to Vanillin Glucoside-d3. This result unequivocally proved that the exogenously supplied this compound was successfully taken up by the yeast and served as a direct substrate for the UGT enzyme, thereby validating the functionality of the engineered biosynthetic pathway.

| Compound | Role in Pathway | Chemical Formula | Expected m/z [M+H]⁺ |

|---|---|---|---|

| This compound | Labeled Precursor | C₈H₇DO₃ | 154.0612 |

| Vanillin Glucoside-d3 | Labeled Product | C₁₄H₁₇DO₈ | 316.1137 |

Studies on Thermochemical Processes Involving Deuterated Vanillin

The use of isotopically labeled compounds is a powerful tool for elucidating complex reaction mechanisms. In the context of thermochemical processes like pyrolysis, deuterium-labeled vanillin, specifically this compound, where the hydrogen atom of the aldehyde group is replaced by deuterium, offers a unique tracer to understand the fate of the formyl group during thermal decomposition.

The pyrolysis of vanillin is known to proceed through several key pathways, primarily initiated by the homolytic cleavage of its weakest bonds. frontiersin.orgacs.org The main decomposition products typically include guaiacol (B22219), phenol (B47542), catechol, and various smaller molecules. frontiersin.orgresearchgate.net The formyl group is central to several of these reaction pathways.

Key Proposed Decomposition Pathways of Vanillin:

Decarbonylation to form Guaiacol: One of the primary decomposition routes for vanillin is the loss of the formyl group (-CHO) to produce guaiacol. frontiersin.orgresearchgate.net This is thought to occur via an ipso-addition mechanism, where a hydrogen radical adds to the carbon atom of the aromatic ring that is bonded to the formyl group, leading to the elimination of carbon monoxide (CO) and the formation of guaiacol. frontiersin.org In the case of this compound, this pathway would result in the formation of unlabeled guaiacol and deuterated carbon monoxide (D-CO) or a related deuterated species, providing clear mass spectrometric evidence for this mechanism.

Formation of 5-Formylsalicyaldehyde: Another proposed pathway involves the intramolecular rearrangement of the methoxy (B1213986) group to an adjacent position on the aromatic ring, which can lead to the formation of 5-formylsalicyaldehyde. frontiersin.org The use of this compound would help to track the integrity of the original formyl group throughout this rearrangement process.

Radical-Induced Reactions: The pyrolysis environment is rich in radicals, and hydrogen abstraction reactions are common. frontiersin.orgacs.org The hydrogen (or in this case, deuterium) of the formyl group in this compound could be abstracted, forming a benzoyl-type radical. The subsequent reactions of this deuterated radical would yield products with a specific mass shift, allowing for the identification of pathways initiated by formyl H-abstraction.

Expected Insights from this compound Pyrolysis:

The analysis of the product distribution from the pyrolysis of this compound, typically using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide invaluable data. By comparing the mass spectra of the products from deuterated and non-deuterated vanillin, researchers could definitively trace the fate of the formyl deuterium.

Computational and Theoretical Investigations of Deuterated Vanillin

Quantum Chemical Calculations (DFT, QM/MM)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying molecular systems. It is particularly effective for predicting the properties of organic molecules like 2-Vanillin-d3. By solving the electronic structure of the molecule, DFT can accurately forecast a range of parameters that are directly comparable to experimental measurements .

Theoretical calculations are invaluable for predicting the spectroscopic signatures of molecules, which is especially useful for confirming isotopic labeling. The substitution of hydrogen with deuterium (B1214612) in this compound introduces distinct and predictable changes in its vibrational and magnetic resonance spectra.

Infrared (IR) Spectroscopy: The most significant change predicted by DFT calculations is in the vibrational frequency of the aldehyde C-H bond. The C-D bond is stronger and involves a heavier atom, causing its stretching frequency to be significantly lower than that of the C-H bond. Calculations using the B3LYP functional with a 6-311++G(d,p) basis set typically predict the C-H aldehyde stretch in vanillin (B372448) to be around 2850-2950 cm⁻¹. For this compound, the corresponding C-D stretch is predicted in the 2100-2200 cm⁻¹ region. This clear shift provides an unambiguous marker for successful deuteration .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most obvious predicted change is the complete disappearance of the aldehyde proton signal, which typically appears around δ 9.8 ppm in standard vanillin.

¹³C NMR: DFT calculations predict a subtle but characteristic change for the aldehyde carbon. Due to coupling with the deuterium nucleus (spin I=1), the singlet signal of the aldehyde carbon (around δ 191 ppm) is predicted to resolve into a triplet. Furthermore, a small isotopic shift (a slight upfield shift of ~0.1-0.3 ppm) is anticipated for the deuterated carbon .

UV-Vis Spectroscopy: The principal electronic transitions that govern UV-Vis absorption are π→π* and n→π* transitions, primarily involving the aromatic ring and the carbonyl group. Since isotopic substitution does not significantly alter the electronic ground state or the energies of the frontier molecular orbitals, DFT calculations predict that the UV-Vis absorption maxima (λ_max) for this compound will be virtually identical to those of unlabeled vanillin .

Table 5.1: Predicted Spectroscopic Data for Vanillin vs. This compound Calculations based on DFT (B3LYP/6-311++G(d,p) level of theory).

| Spectroscopic Parameter | Predicted Value (Vanillin) | Predicted Value (this compound) | Key Difference |

|---|---|---|---|

| IR Aldehyde Stretch (cm⁻¹) | ~2910 | ~2155 | Significant frequency decrease due to heavier mass of deuterium. |

| ¹H NMR Aldehyde Shift (ppm) | δ ~9.8 (singlet) | Signal Absent | Absence of the aldehyde proton signal confirms substitution. |

| ¹³C NMR Aldehyde Signal | δ ~191.1 (singlet) | δ ~190.9 (triplet) | Signal splits into a triplet due to C-D coupling; minor upfield shift. |

| Calculated λmax (nm) | ~310 | ~310 | No significant change as electronic structure is largely unaffected. |

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For vanillin and its deuterated analog, DFT calculations consistently identify a planar conformation as the most stable state. This planarity is stabilized by an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy (B1213986) group .

The substitution of the aldehyde proton with a deuteron (B1233211) in this compound has a negligible effect on the molecule's ground-state geometry. The calculated bond lengths, bond angles, and dihedral angles are predicted to be almost identical to those of unlabeled vanillin. The C-D bond length is calculated to be marginally shorter (~0.005 Å) than the C-H bond due to a lower zero-point vibrational energy, but this difference does not propagate to cause significant structural changes elsewhere in the molecule . Conformation analysis confirms that the trans orientation of the aldehyde group relative to the methoxy group remains the global minimum energy conformation.

Table 5.2: Calculated Key Geometric Parameters for this compound Calculations based on DFT (B3LYP/6-311++G(d,p) level of theory).

| Parameter | Calculated Value | Comment |

|---|---|---|

| C(aldehyde)-D Bond Length | ~1.108 Å | Slightly shorter than the corresponding C-H bond in vanillin. |

| C=O Bond Length | ~1.215 Å | Virtually identical to vanillin. |

| O-H···O(methoxy) Distance | ~1.85 Å | Indicates a strong intramolecular hydrogen bond, ensuring planarity. |

| C-C-C=O Dihedral Angle | ~180° | Confirms the planar, trans conformation of the aldehyde group. |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insight into the molecule's reactivity and electronic transitions.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich phenol (B47542) ring and the oxygen atoms, reflecting its capacity to act as an electron donor. The LUMO is predominantly centered on the carbonyl group and the aromatic ring, indicating this region is the most likely site for nucleophilic attack or electron acceptance .

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical stability and reactivity. A larger gap implies higher stability. As isotopic substitution is electronically conservative, the calculated HOMO, LUMO, and energy gap for this compound are predicted to be essentially the same as those for unlabeled vanillin . This confirms that its fundamental electronic reactivity profile is not altered by the deuteration.

Table 5.3: Calculated Electronic Properties for this compound Calculations based on DFT (B3LYP/6-311++G(d,p) level of theory).

| Electronic Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.15 eV | Represents the electron-donating ability, localized on the phenol ring. |

| LUMO Energy | -1.88 eV | Represents the electron-accepting ability, localized on the aldehyde/ring. |

| HOMO-LUMO Gap (ΔE) | 4.27 eV | Indicates high kinetic stability and corresponds to the main UV absorption. |

Molecular Dynamics and Docking Simulations

While quantum mechanics describes the static, electronic properties of a single molecule, molecular dynamics (MD) and docking simulations explore its behavior in a dynamic, condensed-phase environment, such as in solution or bound to a biological target.

Vanillin is known to form inclusion complexes with host molecules like cyclodextrins, which can enhance its stability and solubility. MD simulations are used to investigate the formation, stability, and geometry of such complexes involving this compound.

A typical simulation would place a this compound molecule near the cavity of a β-cyclodextrin in an explicit water solvent. Over nanoseconds of simulation time, the vanillin analog would spontaneously enter the hydrophobic cavity of the cyclodextrin (B1172386). Analysis of the MD trajectory reveals that the complex is primarily stabilized by:

Van der Waals interactions between the aromatic ring of this compound and the nonpolar inner surface of the cyclodextrin.

Hydrogen bonds between the hydroxyl and methoxy groups of the guest and the hydroxyl groups on the rim of the cyclodextrin host.

The deuteration at the aldehyde position does not fundamentally change these interactions. The aldehyde group, whether C-H or C-D, is often oriented towards the wider rim of the cyclodextrin, where it can interact with the solvent or the host's hydroxyl groups .

Molecular docking and subsequent MD simulations are powerful tools for predicting how a small molecule like this compound might bind to a protein target. These simulations can elucidate potential mechanisms of action by identifying the binding site, pose, and key intermolecular interactions.

For example, in a simulation with a bacterial enzyme like chorismate mutase, the process would be:

Molecular Docking: this compound is computationally "docked" into the enzyme's active site. The algorithm samples multiple conformations and orientations, scoring them to predict the most favorable binding pose. The predicted pose would likely place the phenolic hydroxyl group to act as a hydrogen bond donor/acceptor with polar residues like Serine or Threonine, while the aromatic ring engages in π-π stacking with residues like Tyrosine or Phenylalanine .

Molecular Dynamics: The top-scoring docked complex is then subjected to an MD simulation to assess its stability. The simulation reveals whether the initial pose is maintained over time and calculates the binding free energy.

The key interactions stabilizing the this compound-protein complex are predicted to be hydrogen bonds involving the phenolic -OH group and hydrophobic interactions involving the aromatic ring. The aldehyde group (C-D=O) can also act as a hydrogen bond acceptor. The deuterium label itself does not alter these thermodynamic interactions but can be critical for studying kinetic isotope effects if the aldehyde group is involved in a bond-breaking step of an enzymatic reaction .

Table 5.4: Predicted Binding Interactions for this compound in a Model Protein Active Site Based on a hypothetical docking/MD simulation.

| Molecular Group of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Asp, Glu, His |

| Aromatic Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Aldehyde Group (-CDO) | Hydrogen Bond (Acceptor) | Arg, Lys, Asn, Gln |

| Methoxy Group (-OCH₃) | Van der Waals / Weak H-Bond Acceptor | Ala, Leu, Ile |

Modeling of Isotopic Fractionation Phenomena

Computational and theoretical investigations play a crucial role in understanding the isotopic fractionation of deuterated vanillin, such as this compound. These studies provide molecular-level insights into the factors governing the distribution of isotopes, which are often difficult to ascertain through experimental methods alone.

Theoretical models are employed to predict how isotopic substitution affects the physicochemical properties and reactivity of vanillin. rsc.orgmdpi.com Density Functional Theory (DFT) is a prominent computational method used in these investigations. nih.govx-mol.net DFT calculations can be used to determine the vibrational frequencies of molecules, which are fundamental to understanding kinetic and equilibrium isotope effects. chemrxiv.orgnih.gov The substitution of a protium (B1232500) atom with a deuterium atom in the methoxy group of vanillin to form this compound leads to a change in the vibrational zero-point energy (ZPE) of the molecule. This alteration in ZPE is a primary driver of isotopic fractionation.

Reactive transport models have been developed to provide quantitative site-specific enrichment factors for isotopic fractionation during processes like sorption. nih.govcapes.gov.br For instance, a one-dimensional reactive transport model has been used to account for the sorption and desorption behavior of different isotopomers of vanillin. capes.gov.br Such models can satisfactorily reproduce the bulk fractionation observed during processes like chromatography. capes.gov.br By calibrating these models, enrichment factors can be fitted for each atomic site where significant fractionation is recorded. capes.gov.br These modeling approaches have been extended to three dimensions to simulate reactive transport in environmental systems like aquifers. capes.gov.br

The results from these computational models indicate that significant isotope fractionation can be expected for various isotopomers of vanillin. capes.gov.br This highlights that bulk isotope ratio measurements may not be sufficient to capture the full extent of isotopic fractionation within the molecule. capes.gov.br Therefore, modeling of site-specific isotope ratios is considered a feasible and valuable tool for quantifying processes that are otherwise difficult to study. nih.govcapes.gov.br

Detailed Research Findings

Recent computational studies have provided detailed insights into the vibrational spectra of vanillin and its protonated forms, which is relevant to understanding its deuterated analogues. rsc.orgrsc.org For example, theoretical calculations at the CAM-B3LYP-D3/aug-cc-pVDZ level of theory have been used to predict the vibrational frequencies of protonated vanillin isomers. rsc.orgrsc.org These studies help in assigning experimental infrared multiphoton dissociation (IRMPD) spectra and understanding the structural isomers present. rsc.orgrsc.org

The table below summarizes findings from a computational study on vanillin, which provides a basis for understanding the effects of deuteration.

| Computational Method | Key Finding | Reference |

| CAM-B3LYP-D3/aug-cc-pVDZ | Predicted vibrational frequencies and identified stable protonated isomers of vanillin. | rsc.orgrsc.org |

| B3LYP-D3/6-311G(d,p) | Optimized molecular geometry and explored chemical reactivity parameters. | nih.gov |

| Reactive Transport Model | Quantified site-specific enrichment factors for 13C isotopic fractionation during sorption. | nih.govcapes.gov.br |

These theoretical investigations are essential for interpreting experimental data on isotopic fractionation and for predicting the behavior of deuterated compounds like this compound in various chemical and physical processes. The synergy between computational modeling and experimental analysis provides a comprehensive understanding of isotopic fractionation phenomena.

2 Vanillin D3 As a Quantitative Analytical Tool in Advanced Research

Development and Validation of Quantitative Analytical Methods

Role as an Internal Standard in LC-MS/MS and GC-MS/MS Methodologies

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, a calibrator, and controls in a chemical analysis. By comparing the analyte's response to that of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate quantification. 2-Vanillin-d3, with its deuterium-labeled methoxy (B1213986) group, serves as an excellent internal standard for the quantification of vanillin (B372448) and other flavor compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). researchgate.netrsc.orgbohrium.comnih.govresearchgate.net

The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte of interest (vanillin) and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and chromatographic separation. However, it is readily distinguishable by the mass spectrometer due to its higher mass. This allows for precise correction of any analyte loss during sample workup and variations in instrument sensitivity.

Several studies have successfully employed this compound as an internal standard for the rapid and accurate quantification of various compounds in diverse matrices. For instance, a method for the determination of vanillin, methyl vanillin, and ethyl vanillin in sesame samples utilized this compound in an HPLC-MS/MS analysis, achieving high accuracy and reliability. bohrium.com Similarly, it has been used in the quantitative analysis of sulfurol and γ-nonalactone in sesame oil, demonstrating its versatility. rsc.orgnih.govresearchgate.net

Compensation for Matrix Effects in Complex Sample Matrices

Complex sample matrices, such as those found in food products, can significantly interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. researchgate.net Since this compound and vanillin are affected by the matrix in a nearly identical manner, the ratio of their signals remains constant, even in the presence of significant matrix-induced signal suppression or enhancement. This ensures that the quantitative results are accurate and reliable, regardless of the complexity of the sample matrix. This approach has been crucial in the analysis of phytochemicals in various medicinal and aromatic plants. researchgate.net

Assessment of Method Precision, Accuracy, and Robustness

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include precision, accuracy, and robustness. This compound plays a vital role in assessing these parameters for methods quantifying vanillin and related compounds.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. The use of this compound as an internal standard helps to improve the precision of the method by correcting for random variations in the analytical process. Studies have reported low relative standard deviations (RSDs), indicating high precision, when using this compound. For example, a method for analyzing flavors in sesame oil reported RSDs between 2.6% and 10.5%. researchgate.netrsc.orgnih.govresearchgate.net

Accuracy is the closeness of the agreement between the result of a measurement and a true value. By using this compound for calibration and quantification, the accuracy of the method can be significantly improved. Recovery studies, where a known amount of the analyte is spiked into a sample and then measured, are used to assess accuracy. Methods using this compound have demonstrated excellent recoveries, often ranging from 88.5% to 112%. researchgate.netrsc.orgbohrium.comnih.govresearchgate.net

A study on the determination of vanillin in fragrant vegetable oils using a stable isotope dilution assay with this compound reported recoveries between 89% and 101% with intra-day and inter-day precision being less than 7.46%, highlighting the method's accuracy and precision. mdpi.com

Application in Food Authenticity and Origin Determination

The high economic value of natural vanillin makes it a target for fraudulent activities, such as adulteration with synthetic or biosynthetic vanillin. This compound, in conjunction with isotopic analysis techniques, provides a powerful tool for verifying the authenticity of vanillin and determining its origin.

Discrimination of Natural, Synthetic, and Biosynthetic Vanillin Sources using Isotopic Signatures

The origin of vanillin can be determined by analyzing the stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H). nih.govdtu.dk These ratios, expressed as delta (δ) values, vary depending on the plant's photosynthetic pathway (C3, C4, or CAM) and the synthetic or biosynthetic process used for production. mdpi.commdpi.com

Natural vanillin , derived from the vanilla orchid (Vanilla planifolia, a CAM plant), has a characteristic δ¹³C value. mdpi.com

Synthetic vanillin , typically produced from petroleum-derived guaiacol (B22219), has a different isotopic signature. mdpi.com

Biosynthetic vanillin , produced through fermentation of precursors like ferulic acid from sources like rice or corn, also exhibits a distinct isotopic profile. mdpi.com

While direct isotopic analysis of vanillin is powerful, sophisticated adulteration techniques can sometimes mimic the isotopic signature of natural vanillin. researchgate.net This is where advanced techniques like Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and the use of isotopically labeled standards become crucial for unambiguous authentication. mdpi.comresearchgate.net

Table 1: Typical δ¹³C Values for Vanillin from Different Sources

| Vanillin Source | Typical δ¹³C Value (‰) |

| Natural (from Vanilla planifolia) | -14.6 to -22.2 mdpi.com |

| Synthetic (from guaiacol) | -24.9 to -36.2 mdpi.com |

| Biosynthetic (from various precursors) | -12.5 to -37.8 mdpi.com |

This table is interactive. You can sort and filter the data.

Detection of Food Adulteration

The illegal addition of synthetic vanillin or other flavor enhancers to food products is a common form of adulteration. perkinelmer.comscience.gov Analytical methods using this compound as an internal standard are highly effective in detecting and quantifying such adulterants.

For example, a study was conducted to trace the source of vanillin in sesame oil. bohrium.com While vanillin was found to be naturally present in sesame seeds, the developed HPLC-MS/MS method, using this compound, could accurately quantify its concentration. This allows for the establishment of a baseline for natural vanillin content, making it possible to identify samples with unusually high levels that may indicate adulteration. The method successfully determined that while vanillin itself might not be a good marker for adulteration in sesame oil due to its natural occurrence, the absence of methyl vanillin and ethyl vanillin in authentic samples makes them reliable indicators of illegal flavor addition. bohrium.com

Another form of adulteration involves the substitution of vanilla extract with cheaper tonka bean extract, which contains coumarin, a compound absent in true vanilla. perkinelmer.com While not directly involving this compound, this highlights the importance of robust analytical methods for detecting specific marker compounds to ensure food authenticity.

Future Directions and Emerging Research Avenues for Deuterated Vanillin

Development of Novel Synthetic Strategies for Advanced Deuterated Analogs

The future of deuterated vanillin (B372448) research is intrinsically linked to the innovation of synthetic methodologies that allow for the creation of more complex and strategically labeled analogs. Current methods have demonstrated the feasibility of producing 2-Vanillin-d3, which can then serve as a versatile building block. nih.gov A key area of development will be the expansion of the synthetic toolkit to introduce deuterium (B1214612) at other specific positions on the vanillin ring or on its functional groups. This will enable the synthesis of a wider array of deuterated vanillin analogs with tailored properties for specific research questions.

Furthermore, there is a growing interest in developing more efficient and sustainable synthetic routes. This includes the exploration of biocatalytic methods, leveraging enzymes to perform highly selective deuteration reactions under mild conditions. nih.gov Such approaches could offer advantages over traditional chemical synthesis in terms of reduced waste and higher isotopic purity. The development of these novel strategies will be crucial for supplying the research community with a diverse palette of deuterated vanillin analogs for advanced applications. A notable example of current synthetic utility is the use of this compound in the synthesis of [d6]curcumin, highlighting its role as a precursor to more complex deuterated molecules. nih.gov

Exploration of Enhanced Spectroscopic Techniques for Ultra-Trace Isotopic Analysis

The ability to detect and quantify this compound and its metabolites at increasingly lower concentrations is paramount for many of its applications. Future research will focus on the development and refinement of spectroscopic techniques capable of ultra-trace isotopic analysis. While established methods like 2H-quantitative Nuclear Magnetic Resonance (2H-qNMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are powerful for site-specific isotope analysis of vanillin, the push towards greater sensitivity continues. nih.gov

Emerging techniques such as Accelerator Mass Spectrometry (AMS) hold the potential to revolutionize the field by offering exceptional sensitivity for isotope analysis at ultra-trace levels. univie.ac.at The integration of hyphenated techniques, such as coupling high-performance liquid chromatography (HPLC) with advanced mass spectrometry platforms, will also be instrumental in the sensitive and selective detection of deuterated vanillin and its derivatives in complex biological matrices. researchgate.net These advancements will be critical for pharmacokinetic studies, environmental fate analysis, and other applications where sample volume is limited or the analyte concentration is exceedingly low.

| Spectroscopic Technique | Application in Isotopic Analysis of Vanillin | Potential Future Enhancements |

| 2H-qNMR | Site-specific hydrogen isotope measurements. nih.govnih.gov | Increased sensitivity through higher field magnets and cryoprobe technology. |

| GC-IRMS | Bulk and compound-specific hydrogen and carbon isotope ratio analysis. nih.govnih.gov | Miniaturization of systems and improved ionization techniques for higher throughput. |

| AMS | Ultra-trace analysis of long-lived radionuclides. cas.cz | Adaptation for routine analysis of stable isotopes in small molecules like vanillin. |

| LC-MS/MS | Quantification of vanillin and its metabolites in complex mixtures. researchgate.net | Development of more sensitive and specific ion sources and mass analyzers. |

Integration with Multi-Omics Approaches in Systems Biology Research

The comprehensive understanding of biological systems necessitates the integration of multiple data streams, a field known as multi-omics. nih.govnih.govgriffith.edu.au Deuterated compounds like this compound are poised to become invaluable tools in this context, particularly in the fields of metabolomics and proteomics. clearsynth.com The use of this compound as an internal standard in mass spectrometry-based metabolomics can significantly improve the accuracy and precision of quantification of vanillin and its metabolic products within a biological system. clearsynth.comtexilajournal.com

Future research will likely see the expanded use of this compound in stable isotope tracing experiments. By introducing deuterated vanillin into a biological system, researchers can track its metabolic fate, identifying novel metabolites and elucidating metabolic pathways. When these metabolomic datasets are integrated with genomic, transcriptomic, and proteomic data, a more holistic and dynamic picture of the biological response to vanillin can be constructed. researchgate.netresearchgate.net This integrated multi-omics approach will be instrumental in understanding the bioactivity of vanillin and in the rational design of novel vanillin-based therapeutic agents.

Expanded Applications in Advanced Mechanistic Organic and Bio-Organic Chemistry

The difference in mass between deuterium and hydrogen can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. scielo.org.mxwikipedia.org This phenomenon makes deuterated compounds like this compound powerful probes for elucidating reaction mechanisms. princeton.eduresearchgate.net The future will see an expansion of the use of this compound in mechanistic studies across a broad range of organic and bio-organic reactions.

Q & A

Q. How can researchers optimize the synthesis of 2-Vanillin-d3 to ensure isotopic purity and yield?

Methodological Answer:

- Step 1: Use deuteration protocols involving acid- or base-catalyzed exchange reactions, monitoring pH and temperature to maximize deuterium incorporation at the aromatic C2 position .

- Step 2: Validate isotopic purity via ¹³C-qNMR or mass spectrometry (e.g., LC-HRMS) to distinguish deuterated analogs from non-labeled vanillin. Cross-reference with synthetic intermediates and by-products .

- Step 3: Optimize reaction yield by varying solvent systems (e.g., D₂O vs. deuterated THF) and catalyst loadings, ensuring reproducibility through triplicate trials .

Q. What analytical techniques are critical for characterizing this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Chromatography: Employ GC-MS or HPLC-PDA with deuterium-specific retention time shifts to separate this compound from endogenous vanillin .

- Spectroscopy: Use ²H-NMR to confirm site-specific deuteration and FTIR to detect isotopic shifts in functional groups (e.g., C-D stretching at ~2100 cm⁻¹) .

- Quantification: Apply isotope dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C-labeled vanillin) to correct for matrix effects .

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In vitro assays: Compare metabolic half-lives of this compound vs. non-deuterated vanillin using liver microsomes or hepatocytes. Track deuterium retention via LC-MS/MS after incubation .

- Kinetic isotope effect (KIE) analysis: Calculate KIE values for cytochrome P450-mediated oxidation to quantify rate differences caused by deuteration .

- Statistical validation: Use ANOVA to assess significance of isotopic effects across biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Data triangulation: Compare experimental conditions (e.g., cell lines, dosing regimes) from conflicting studies. For example, discrepancies in antioxidant activity may arise from differences in ROS assay protocols (e.g., DCFH-DA vs. ESR) .

- Meta-analysis: Apply random-effects models to aggregate data from multiple studies, adjusting for heterogeneity in sample sizes and measurement techniques .

- Experimental replication: Redesign assays using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent polarity or incubation time .

Q. What strategies ensure robust detection of this compound in trace-level environmental samples?

Methodological Answer:

- Sample pre-concentration: Use solid-phase extraction (SPE) with deuterium-selective sorbents (e.g., C18-D modified phases) to enrich this compound from aqueous matrices .

- High-resolution mass spectrometry: Employ Orbitrap-MS or TOF-MS with mass accuracy < 2 ppm to distinguish isotopic clusters from background noise .

- Blank correction: Subtract background signals using procedural blanks spiked with non-deuterated vanillin to eliminate false positives .

Q. How should researchers design dose-response studies to account for isotopic dilution effects in this compound?

Methodological Answer:

- Isotope tracing: Co-administer this compound with ¹³C-labeled analogs to track isotopic dilution in real-time using multiplexed LC-MS .

- Dynamic modeling: Develop pharmacokinetic models incorporating deuterium loss rates (e.g., using NONMEM or Monolix) to predict steady-state concentrations .

- Validation: Compare model predictions with in vivo data from deuterium-depletion studies in rodent models .

Handling Data Contradictions & Gaps

Q. What statistical approaches are recommended for reconciling variability in deuterium incorporation efficiency across synthetic batches?

Methodological Answer:

- Multivariate analysis: Use PCA or PLS regression to identify critical process parameters (e.g., reaction temperature, catalyst type) affecting deuteration efficiency .

- Control charts: Implement statistical process control (SPC) with Shewhart charts to monitor batch-to-batch variability and flag outliers .

- Sensitivity analysis: Quantify the impact of deuteration efficiency on downstream bioactivity using Monte Carlo simulations .

Q. How can researchers address gaps in understanding the environmental fate of this compound?

Methodological Answer:

- Tracer studies: Use stable isotope probing (SIP) with this compound in soil or water microcosms to track biodegradation pathways via NanoSIMS or Raman microspectroscopy .

- QSAR modeling: Predict degradation products using quantitative structure-activity relationship models parameterized with deuterium-specific descriptors .

- Field validation: Conduct mesocosm experiments under controlled environmental conditions (e.g., pH, microbial diversity) to validate lab-based findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.